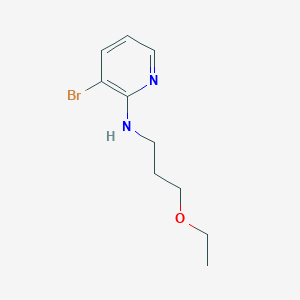
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Vue d'ensemble
Description
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is an organic chemical compound with the chemical formula C10H15BrN2O . It has a molecular weight of 259.15 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is 1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Indole Systems
This compound is utilized in the palladium-catalyzed synthesis of indole systems, particularly those containing fused medium- and large-ring heterocycles . Indoles are significant in pharmaceutical chemistry due to their presence in many natural products and drugs.
Production of 2-Acylamido-3-bromopyridines
It serves as a precursor for synthesizing 2-acylamido-3-bromopyridines . These derivatives are valuable in creating compounds with potential antibacterial and anti-inflammatory properties.
Creation of Carbolines
The compound is involved in the synthesis of carbolines through palladium-catalyzed arylation followed by amination reactions . Carbolines have a variety of biological activities, including antitumor, antiviral, and antidepressant effects.
Development of N-(bromopyridyl)amidines
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is used to develop N-(bromopyridyl)amidines . Amidines are a class of compounds with significant pharmacological activities, including antifungal and antimalarial effects.
Synthesis of Pyridine Derivatives
Pyridinamines, such as 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine, are important intermediates for synthesizing various pyridine derivatives . These derivatives are in demand as synthons for pharmaceutical products and as building blocks for polymers.
Biologically Active Substances
Due to its structural features, this compound can be used either as a biologically active substance itself or as a building block for creating other biologically active molecules .
Pharmaceutical Research
The compound’s versatility makes it a valuable asset in pharmaceutical research, where it can be used to create a wide range of therapeutic agents .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFVYQAYCDZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
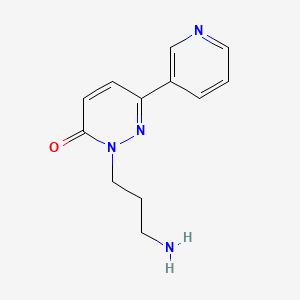

![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

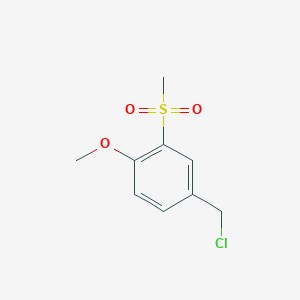
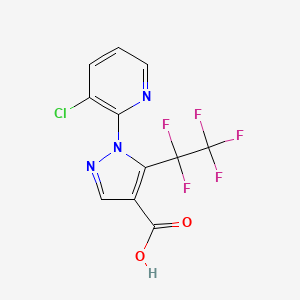


![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)
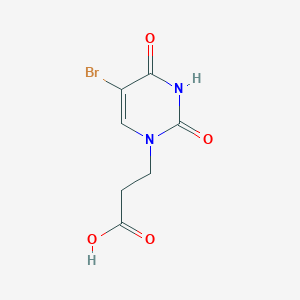
![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)